Tert-butyl 4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate
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Overview
Description
(3R,4S,5S)-tert-butyl 4-(benzyl(methyl)amino)-3-methoxy-5-methylheptanoate is a complex organic compound with a unique structure that includes a tert-butyl group, a benzyl(methyl)amino group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5S)-tert-butyl 4-(benzyl(methyl)amino)-3-methoxy-5-methylheptanoate typically involves multiple steps, including the formation of the heptanoate backbone, the introduction of the tert-butyl group, and the addition of the benzyl(methyl)amino and methoxy groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5S)-tert-butyl 4-(benzyl(methyl)amino)-3-methoxy-5-methylheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(3R,4S,5S)-tert-butyl 4-(benzyl(methyl)amino)-3-methoxy-5-methylheptanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3R,4S,5S)-tert-butyl 4-(benzyl(methyl)amino)-3-methoxy-5-methylheptanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-6-chloro-3,5-dihydroxyhexanoate: A key intermediate in the synthesis of lipid-lowering drugs like rosuvastatin.
tert-butyl-6-chloro-3,5-dioxohexanoate: Used in the synthesis of complex molecules with pharmaceutical importance.
Uniqueness
(3R,4S,5S)-tert-butyl 4-(benzyl(methyl)amino)-3-methoxy-5-methylheptanoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
tert-butyl 4-[benzyl(methyl)amino]-3-methoxy-5-methylheptanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO3/c1-8-16(2)20(22(6)15-17-12-10-9-11-13-17)18(24-7)14-19(23)25-21(3,4)5/h9-13,16,18,20H,8,14-15H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVJLCHQFIDUCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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